

# Achieving Optical Clarity in SikaBiresin® TD-165 Castings: Application Notes and Protocols

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## Compound of Interest

Compound Name: TD-165

Cat. No.: B15621617

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for polishing cured SikaBiresin® **TD-165** epoxy resin to achieve a high level of optical clarity. The following procedures are based on established best practices for finishing epoxy resin systems and are intended to serve as a comprehensive guide for achieving professional, publication-quality results.

## Introduction

SikaBiresin® **TD-165**, when used as a hardener in conjunction with its corresponding epoxy resins (e.g., SikaBiresin® TD150, TD160), produces a highly transparent casting. While the inherent properties of the resin system are excellent, achieving a flawless, glass-like finish often necessitates a post-curing polishing process. The product datasheet for SikaBiresin® systems notes that "a thin sanding and polishing are almost always needed to get shiny and flat surface".<sup>[1]</sup> This protocol outlines a systematic approach to sanding and polishing to remove surface imperfections and enhance the optical clarity of the final product.

## Materials and Equipment

A comprehensive list of materials and equipment required for the polishing protocol is provided below.

Category	Item	Specification/Recommendation
Personal Protective Equipment (PPE)	Safety Glasses	ANSI Z87.1 rated
	Nitrile Gloves	
	Dust Mask/Respirator	N95 or higher, for protection against fine resin dust
Sanding Supplies	Wet/Dry Sandpaper	Grits: 400, 600, 800, 1200, 1500, 2000, 3000
Sanding Block	To ensure a flat and even sanding surface	
Spray Bottle	Filled with water for wet sanding	
Microfiber Cloths	For cleaning the surface between sanding grits	
Polishing Supplies	Polishing Compound	Formulated for plastics or automotive clear coats (e.g., 3M Perfect-It series, Meguiar's PlastX)
Buffing Pads	Foam or wool pads compatible with a rotary or orbital polisher	
Final Polish/Haze Remover	Optional, for achieving the highest level of clarity	
Equipment	Rotary or Random Orbital Polisher	With variable speed control

## Experimental Protocol: Polishing SikaBiresin® TD-165

This protocol is divided into two main stages: sanding and polishing. It is crucial to follow the steps sequentially to achieve the desired optical clarity.

## Curing and Preparation

- **Full Cure:** Ensure the SikaBiresin® **TD-165** casting is fully cured as per the manufacturer's instructions. Attempting to polish an under-cured piece will result in a poor finish and may damage the surface.
- **Surface Cleaning:** Thoroughly clean the cured resin surface with isopropyl alcohol and a lint-free cloth to remove any mold release agents, oils, or other contaminants.

## Stage 1: Wet Sanding

Wet sanding is critical for achieving a smooth, scratch-free surface while minimizing dust generation. The water acts as a lubricant and helps to carry away the fine resin particles.

- **Initial Sanding (400 Grit):**
  - Secure the 400-grit wet/dry sandpaper to the sanding block.
  - Liberally spray the resin surface and the sandpaper with water.
  - Begin sanding in a linear or circular motion with light, even pressure.
  - Periodically wipe the surface with a clean, damp microfiber cloth to inspect your progress. The goal is to remove any major surface imperfections and create a uniform, matte finish.
- **Progressive Sanding (600 - 3000 Grit):**
  - Thoroughly clean the surface to remove all residue from the previous grit.
  - Proceed with the 600-grit sandpaper, ensuring the surface remains wet. Sand until the finer scratches from the 400-grit paper are replaced by the more uniform scratches of the 600-grit.
  - Repeat this process, progressing through the entire grit sequence: 800, 1200, 1500, 2000, and finally 3000.

- It is imperative to clean the surface meticulously between each grit change to avoid carrying over coarser abrasive particles.

## Stage 2: Polishing

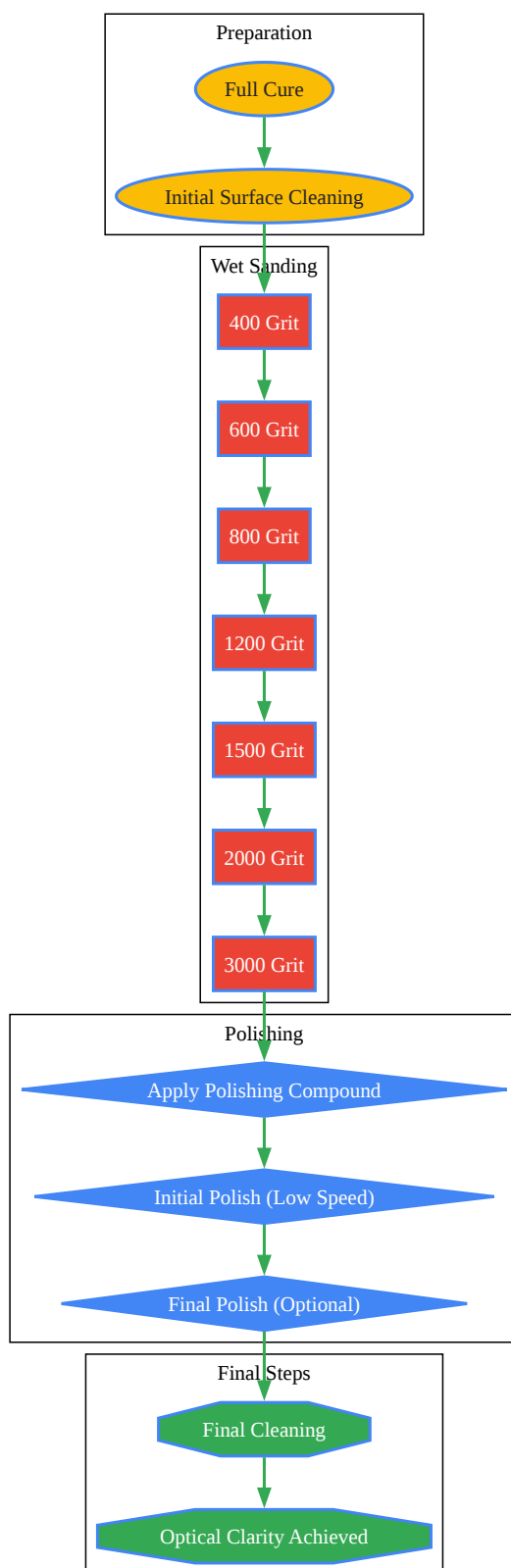
After the final sanding step with 3000-grit paper, the surface should be exceptionally smooth but will still appear hazy. The polishing stage will restore the optical clarity.

- Applying Polishing Compound:
  - Apply a small amount of the primary polishing compound to a clean foam or wool buffing pad.
  - Dab the compound onto a small section of the resin surface.
- Initial Polishing:
  - Set the polisher to a low speed (e.g., 1200-1500 RPM) to spread the compound.
  - Work the compound in overlapping passes, applying light to moderate pressure.
  - It is crucial to keep the polisher moving to avoid generating excessive heat, which can damage the resin surface.[\[1\]](#)
  - Continue polishing until the compound begins to dry and the surface clarity is significantly improved.
- Final Polishing (Optional):
  - For the highest level of optical clarity, use a finer finishing polish or haze remover with a clean, soft foam pad.
  - Use the same technique as the initial polishing step but with very light pressure.
- Final Cleaning:
  - Wipe the surface with a clean microfiber cloth to remove any residual polishing compound.

- A final cleaning with a plastic cleaner or isopropyl alcohol can be performed to ensure a pristine finish.

## Visualization of the Polishing Workflow

The following diagram illustrates the sequential workflow for achieving optical clarity in SikaBiresin® **TD-165** castings.



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Caption: Polishing workflow for SikaBiresin® **TD-165**.

## Troubleshooting

- **Persistent Scratches:** If scratches from a previous sanding stage are still visible, it is necessary to go back to the preceding grit and re-sand the area until the scratches are removed.
- **Swirl Marks:** Swirl marks after polishing are often caused by using a polishing pad that is too aggressive, applying too much pressure, or using a compound that is too coarse for the final step. Re-polishing with a finer compound and a soft foam pad should remove them.
- **Hazy or Cloudy Finish:** This can result from skipping grits during sanding, not sanding long enough with the finer grits, or not thoroughly cleaning the surface between steps. Re-evaluating the sanding and cleaning procedures is recommended.

By adhering to this detailed protocol, researchers, scientists, and drug development professionals can consistently achieve a high level of optical clarity in their SikaBiresin® TD-165 castings, suitable for a wide range of scientific and research applications.

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## References

- 1. shop.gtttag.ch [shop.gtttag.ch]
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